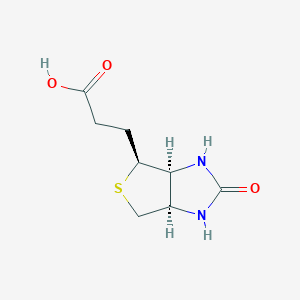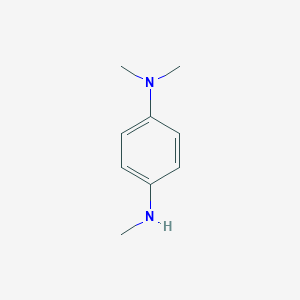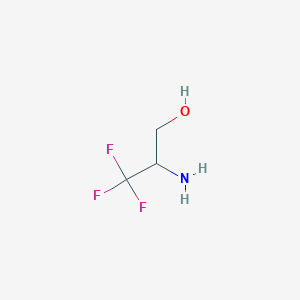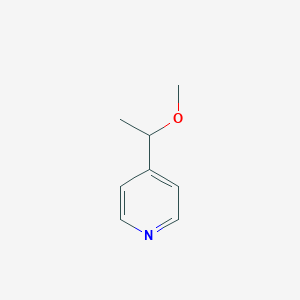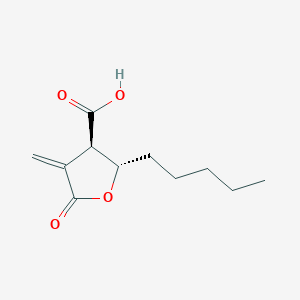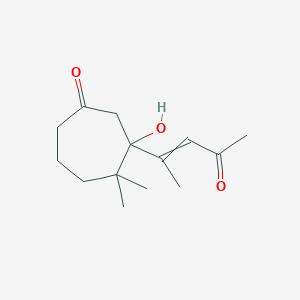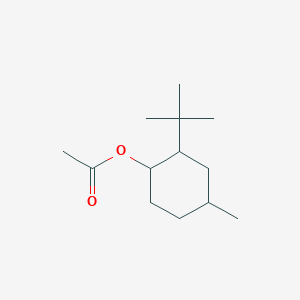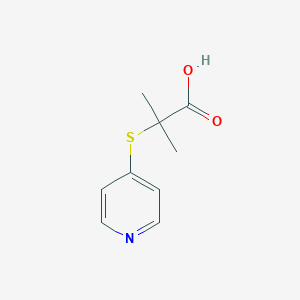![molecular formula C13H9ClN2OS B046342 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 123772-37-2](/img/structure/B46342.png)
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde, also known as CPITC, is a synthetic compound that has gained attention in scientific research due to its potential as a cancer chemopreventive agent. CPITC belongs to the class of heterocyclic compounds and has a molecular weight of 301.78 g/mol.
Mechanism Of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that are involved in tumor growth and invasion. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde also induces the expression of tumor suppressor genes such as p53, which plays a crucial role in regulating cell growth and preventing tumor formation.
Biochemical And Physiological Effects
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been found to have minimal toxicity and has been shown to be well-tolerated in animal studies. It has been found to have a favorable pharmacokinetic profile, with good absorption and distribution in the body. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has also been found to have anti-inflammatory effects, which may be beneficial in the prevention of chronic diseases such as arthritis and cardiovascular disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments is its low toxicity and good pharmacokinetic profile. It can be easily synthesized in the laboratory and has been found to be stable under various conditions. However, one limitation of using 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a chemopreventive agent against other types of cancers such as colon and pancreatic cancer. Further studies are also needed to elucidate its mechanisms of action and to identify potential biomarkers for its efficacy.
Synthesis Methods
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-methylimidazole and thioacetamide. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Scientific Research Applications
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been studied extensively for its potential as a chemopreventive agent against various types of cancers such as breast, prostate, and lung cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has also been found to have anti-inflammatory and antioxidant properties.
properties
CAS RN |
123772-37-2 |
|---|---|
Product Name |
6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde |
Molecular Formula |
C13H9ClN2OS |
Molecular Weight |
276.74 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9ClN2OS/c1-8-6-16-11(7-17)12(15-13(16)18-8)9-2-4-10(14)5-3-9/h2-7H,1H3 |
InChI Key |
CKEKNWYPPSGWTG-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)Cl)C=O |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)Cl)C=O |
synonyms |
6-(4-CHLOROPHENYL)-2-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



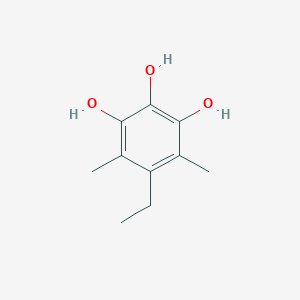
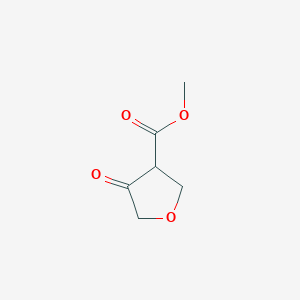

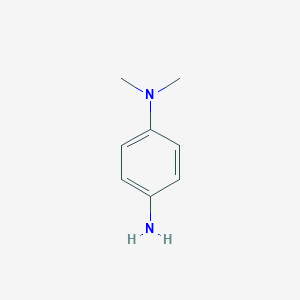
![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)
